molecular formula C21H19N3O2S B2844556 4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207056-56-1

4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2844556
CAS RN: 1207056-56-1
M. Wt: 377.46
InChI Key: WZMARHZAGRCQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . Attached to this core are methoxyphenyl and methoxybenzyl groups, which are aromatic rings with methoxy (-OCH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the methoxyphenyl and methoxybenzyl groups) and a heterocyclic ring (from the pyrazolo[1,5-a]pyrazine core). The sulfur atom in the methoxybenzylthio group would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of aromatic rings and a heterocyclic core could influence its properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

Pyrazolo[1,5-a]pyrazine derivatives have been synthesized through various methods, with studies focusing on their structural characterization and potential as intermediates for further chemical modifications. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-N-aryl-1H-pyrazoles highlights the versatility of pyrazolo[1,5-a] scaffolds in generating new compounds with potential biological activities (Hassan et al., 2014). These synthetic routes often involve reactions with hydrazine hydrate and various ketones or aldehydes, providing a diverse array of pyrazole-based compounds with different substituents and properties.

Bioactivity and Pharmaceutical Applications

The biological activities of pyrazolo[1,5-a]pyrazine derivatives are a significant area of research, with studies exploring their cytotoxicity against cancer cell lines, antibacterial properties, and potential as antidepressants. For example, the synthesis and bioactivity study of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline demonstrated strong antioxidant, antibacterial, and toxicity properties, suggesting the potential for these compounds in developing new pharmaceutical agents (Khotimah et al., 2018).

Chemical Modification and Potential Applications

The structural flexibility of pyrazolo[1,5-a]pyrazine derivatives allows for a wide range of chemical modifications, leading to compounds with various biological and physical properties. Studies on the synthesis of novel pyrazole and triazolothiadiazole derivatives underscore the importance of these compounds in medicinal chemistry, offering pathways to new drugs with specific bioactivities (Fedotov et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide details on its mechanism of action .

Future Directions

Future research on this compound could involve exploring its potential applications, for example in the development of new materials or as a precursor for the synthesis of other compounds. Studies could also be conducted to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-25-17-7-3-5-15(11-17)14-27-21-20-13-19(23-24(20)10-9-22-21)16-6-4-8-18(12-16)26-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMARHZAGRCQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.